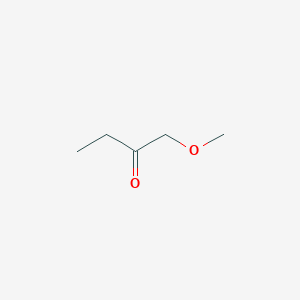

1-Methoxybutan-2-one

Beschreibung

Contextualization of Keto-Ether Functional Groups in Organic Chemistry and Chemical Engineering

Keto-ethers (KEs) represent a class of organic compounds that integrate both ketone and ether functionalities within their molecular architecture conicet.gov.ar. These compounds are significant within the broader landscape of oxygenated volatile organic compounds (OVOCs) conicet.gov.ar. In organic chemistry, the presence of both a polar carbonyl group and a relatively stable ether linkage influences a molecule's reactivity, polarity, and solubility, making them versatile building blocks or functional materials. The carbonyl group is known for its susceptibility to nucleophilic attack and its role in various addition and condensation reactions ebsco.comchemistrytalk.orgmsu.edupressbooks.pubwikipedia.org, while the ether linkage contributes to solvency properties and can influence molecular conformation testbook.com.

In chemical engineering, keto-ethers and related compounds like glycol-ethers (GEs) find widespread application across numerous industries. Their utility spans sectors such as pharmaceuticals, microelectronics, domestic cleaning products, personal care items, agricultural chemicals, and printing conicet.gov.ar. The dual functionality often translates to desirable solvent properties, acting as effective media for a range of chemical processes and formulations.

Significance of 1-Methoxybutan-2-one as a Model Compound for Mechanistic and Applied Studies

This compound serves as a valuable model compound for investigating specific chemical phenomena. Its structure allows for detailed theoretical and experimental studies, particularly in areas such as combustion chemistry and the development of novel solvents.

In the realm of combustion science, this compound has been the subject of thermo-kinetic theoretical studies. These investigations focus on its homolytic bond cleavages and hydrogen abstraction reactions, providing insights into its behavior as a potential fuel additive scilit.comresearchgate.net. Such studies are critical for developing accurate kinetic models that predict the ignition delay times and combustion pathways of oxygenated fuels researchgate.netiitm.ac.in.

Furthermore, the structural characteristics of keto-ethers, exemplified by compounds like 3-methoxybutan-2-one (B3048630) (an isomer of this compound), are being leveraged in the development of sustainable, bio-based solvents. Research into these compounds explores their solvatochromic parameters (e.g., Kamlet-Taft) and Hansen solubility parameters, aiming to identify viable alternatives to hazardous chlorinated solvents researchgate.netwhiterose.ac.uknih.gov. While specific solvation data for this compound itself may be less extensively published than for its isomer, its structural class positions it within this area of applied research.

Identification of Key Research Directions and Emerging Scholarly Challenges related to this compound

Current and future research directions for this compound and related keto-ethers are largely driven by the demand for sustainable chemical processes and advanced materials.

A primary research focus is the development and optimization of bio-based and environmentally benign solvents . The potential of keto-ethers to replace conventional, often hazardous, solvents like chlorinated hydrocarbons is a significant area of investigation researchgate.netwhiterose.ac.uknih.gov. Key challenges include refining synthesis methodologies to achieve high yields, purity, and scalability in an economically viable and sustainable manner researchgate.netwhiterose.ac.uknih.gov. Further research is needed to fully characterize the solvent properties of this compound across a broad spectrum of chemical reactions and industrial applications.

Another important research avenue lies in combustion chemistry and fuel additive applications . Detailed experimental and computational studies are required to fully elucidate the combustion kinetics of this compound, its impact on engine performance, and its potential to reduce harmful emissions scilit.comresearchgate.net. Understanding its role in complex fuel mixtures and its autoignition characteristics remains an active area of inquiry.

Finally, exploring the utility of this compound as a chemical intermediate for synthesizing more complex molecules presents an ongoing challenge and opportunity. Its bifunctional nature suggests potential applications in diverse synthetic pathways, which warrant further investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXHGJCMQJQWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-70-3 | |

| Record name | 1-methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

1-Methoxybutan-2-one is a chemical compound with specific properties that define its behavior and potential applications. These properties are crucial for understanding its role in chemical reactions and processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 50741-70-3 | - | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₅H₁₀O₂ | - | lookchem.comsigmaaldrich.com |

| Molecular Weight | 102.13 | g/mol | lookchem.comsigmaaldrich.com |

| XLogP3 | 0.3 | - | lookchem.com |

| Hydrogen Bond Donor Count | 0 | - | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | - | lookchem.com |

| Rotatable Bond Count | 3 | - | lookchem.com |

| Exact Mass | 102.068079557 | Da | lookchem.com |

| Heavy Atom Count | 7 | - | lookchem.com |

| Complexity | 59.1 | - | lookchem.com |

| Canonical SMILES | CCC(=O)COC | - | lookchem.com |

| Purity (typical) | ≥98% | % | lookchem.com |

| GHS Pictogram(s) | GHS06 | - | sigmaaldrich.com |

| Signal Word | Danger | - | sigmaaldrich.com |

| Hazard Codes | H301 (Acute Tox. 3 Oral) | - | sigmaaldrich.com |

| Storage Class | 6.1C | - | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Studies of 1 Methoxybutan 2 One

Gas-Phase Reaction Kinetics and Atmospheric Chemistry of 1-Methoxybutan-2-one

The gas-phase reaction kinetics and atmospheric chemistry of this compound are crucial for understanding its environmental fate and impact. Studies have explored its degradation pathways initiated by atmospheric oxidants.

Research has theoretically investigated the homolytic bond cleavage processes of this compound, a compound identified as a keto-ether fuel additive. These studies employ quantum chemical methods to analyze potential decomposition pathways. For instance, a thermo-kinetic theoretical study utilized the G3B3 quantum composite method and the M062X/aug-cc-pvdz method to examine these processes iitm.ac.in. Branching ratio analysis indicates that at temperatures of 400 K and above, homolytic bond cleavage becomes a dominant decomposition channel, competing with other fragmentation pathways researchgate.net. Specifically, the cleavage producing CH3• and gauche–CH3OCH2OCH3 fragments is considered a primary pathway at elevated temperatures researchgate.net.

Hydrogen abstraction reactions are significant in the atmospheric degradation of organic compounds. Theoretical studies have explored the H-abstraction reactions of this compound, also employing methods like G3B3 and M062X/aug-cc-pvdz iitm.ac.inresearchgate.net. These investigations aim to elucidate the formation of radical intermediates during atmospheric oxidation. While specific radical intermediates formed from this compound are not detailed in the provided search results, the general mechanisms for similar ketoethers involve the abstraction of hydrogen atoms by oxidants like hydroxyl (OH) radicals, leading to the formation of various radical species.

Kinetic parameters, such as rate constants, are essential for modeling the atmospheric lifetime and degradation of compounds like this compound. While explicit rate constants for this compound with common atmospheric oxidants like OH radicals are not directly quantified in the provided snippets, related studies on similar unsaturated ketoethers, such as (E)-4-methoxy-3-buten-2-one, report rate coefficients for reactions with OH radicals in the range of 1.41±0.11 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ copernicus.org. The atmospheric lifetime of similar compounds, like 3-methoxy-3-methyl-1-butanol, with respect to OH radical reactions has been estimated to be around 8.5 hours, based on a typical daytime OH radical concentration acs.org. This suggests that this compound is likely to undergo relatively rapid degradation in the troposphere.

The gas-phase oxidation of this compound can lead to the formation of various secondary products. Studies on related unsaturated ketoethers indicate that depending on the site of OH radical addition, subsequent decomposition of the formed hydroxyalkoxy radicals can yield products such as methyl formate (B1220265) and methyl glyoxal, or other oxygenated volatile organic compounds (OVOCs) copernicus.org. The precise secondary products from this compound's atmospheric oxidation are not explicitly detailed in the provided search results, but are expected to follow similar fragmentation and oxidation pathways common to ketoethers.

Kinetic Parameters for Atmospheric Degradation Reactions

Solution-Phase Reactivity Profiles of this compound

Information regarding the solution-phase reactivity of this compound is less extensively detailed in the provided search results compared to its gas-phase behavior. However, its classification as a keto-ether suggests potential reactivity patterns typical of these functional groups.

While specific studies detailing the oxidation pathways and product characterization of this compound in solution are not directly presented, related compounds offer insights. For example, 1-Methoxy-2-butanol, an alcohol analogue, undergoes oxidation to form ketones or aldehydes under specific conditions, demonstrating its reactivity as a secondary alcohol smolecule.com. Esterification and etherification reactions are also typical for such compounds smolecule.com. The general reactivity of ketoethers in solution would likely involve reactions at the carbonyl group, such as nucleophilic addition, or reactions involving the ether linkage under acidic conditions.

Reduction Reactions to Corresponding Alcohols and Stereochemical Outcomes

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 1-methoxybutan-2-ol. While specific studies detailing the stereochemical outcomes of this compound reduction were not directly found in the provided search results, general principles of ketone reduction apply. The stereochemical outcome of such reductions is highly dependent on the reducing agent and reaction conditions employed. For instance, hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically yield a racemic mixture of the alcohol unless chiral auxiliaries or catalysts are used.

More advanced methods, such as asymmetric hydrogenation using chiral metal catalysts (e.g., iridium or rhodium complexes with chiral ligands), can lead to enantioselective formation of the alcohol acs.orgacs.org. These processes involve the formation of chiral transition states that favor the production of one enantiomer over the other. The specific stereochemical control would necessitate the use of chiral catalysts or reagents, which are not explicitly detailed for this compound in the provided literature snippets.

Nucleophilic Substitution and Addition Reactions Involving the Carbonyl Group

The carbonyl group in this compound is an electrophilic center, making it susceptible to nucleophilic attack. These reactions are fundamental in organic synthesis for carbon-carbon bond formation and functional group interconversion.

Nucleophilic Addition: Typical nucleophilic addition reactions to ketones involve reagents like Grignard reagents (organomagnesium halides) or organolithium compounds. These reactions add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after protonation. For example, reaction with a Grignard reagent (RMgX) would lead to the formation of 2-alkyl-1-methoxybutan-2-ol. chemie-brunschwig.ch

Nucleophilic Substitution: While direct nucleophilic substitution at the carbonyl carbon is less common without prior activation (e.g., formation of an iminium ion or similar), the methoxy (B1213986) group (–OCH₃) could potentially be a leaving group under specific, often harsh, conditions or in reactions involving Lewis acids. However, the primary reactivity associated with the carbonyl group is addition. Some sources mention nucleophilic substitution involving methoxy groups in other contexts, such as the cleavage of ethers oup.com.

Data Table: Potential Nucleophilic Addition Reactions to this compound

| Nucleophile | Expected Product Class | Reaction Type |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Nucleophilic Addition |

| Organolithium (RLi) | Tertiary Alcohol | Nucleophilic Addition |

| Cyanide (CN⁻) | Cyanohydrin | Nucleophilic Addition |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Reduction (Nucleophilic Addition) |

Theoretical and Computational Elucidation of Reaction Mechanisms for this compound

Theoretical and computational chemistry play a crucial role in understanding the detailed pathways and energetics of chemical reactions involving this compound. These methods provide insights that are often difficult to obtain experimentally.

Mapping of Potential Energy Surfaces for Elementary Reactions

Mapping potential energy surfaces (PES) is essential for understanding the energetics of elementary reaction steps. For this compound, this would involve calculating the energy profile for various transformations, such as bond cleavages, hydrogen abstractions, or additions. Quantum chemical methods, like Density Functional Theory (DFT) or higher-level ab initio methods, are employed to generate these surfaces. These calculations identify stable intermediates, transition states, and reaction barriers, providing a detailed map of the reaction landscape iitm.ac.inresearchgate.netnih.govnih.govacs.org. For instance, studies on similar keto-ethers or related compounds have involved mapping PES for homolytic bond cleavages and H-abstractions iitm.ac.inresearchgate.net.

Application of Transition State Theory for Rate Constant Prediction

Transition State Theory (TST) and its variations, such as Canonical Variational Transition State Theory (CVT), are widely used to predict reaction rate constants from calculated potential energy surfaces researchgate.netacs.org. By identifying the transition state (the highest energy point along the reaction pathway), TST allows for the calculation of the activation energy and, subsequently, the rate constant at various temperatures. This is critical for kinetic modeling of complex processes, such as combustion or atmospheric reactions, where this compound might be involved iitm.ac.inresearchgate.net. Studies on fuel additives and biofuels often utilize these methods to understand their combustion kinetics iitm.ac.inresearchgate.netresearchgate.net.

Computational Chemistry Approaches for Reaction Energetics and Pathways

A range of computational chemistry approaches are applied to elucidate reaction mechanisms, predict energetics, and map reaction pathways for molecules like this compound.

Density Functional Theory (DFT): DFT is a workhorse in computational chemistry, offering a balance between accuracy and computational cost for calculating molecular structures, energies, and reaction barriers. Methods like M06-2X are frequently used for thermochemical and kinetic studies iitm.ac.innih.gov.

Ab Initio Methods: Higher-level methods such as G3B3, CBS-QB3, and CCSD(T) are employed for more accurate thermochemical data and rate constant predictions, particularly for elementary reactions iitm.ac.inresearchgate.netacs.org. These methods are often used to validate DFT results or for critical steps in a reaction mechanism.

Reaction Mechanism Elucidation: Computational studies can identify key intermediates, transition states, and reaction pathways, helping to construct detailed reaction mechanisms. For example, studies on the thermal decomposition of fuel additives often involve identifying homolytic bond cleavages and hydrogen abstraction pathways using these computational tools iitm.ac.inresearchgate.net.

Data Table: Computational Chemistry Methods and Applications

| Computational Method | Typical Applications | Relevant to this compound Studies (based on literature) |

| DFT (e.g., M06-2X) | Geometry optimization, energy calculations, transition state identification, reaction barrier estimation. | Yes iitm.ac.innih.gov |

| Ab Initio (e.g., G3B3, CBS-QB3) | High-accuracy thermochemistry, bond dissociation energies, rate constant prediction. | Yes iitm.ac.inresearchgate.netacs.org |

| Transition State Theory (TST) | Rate constant prediction from PES, kinetic modeling. | Yes researchgate.netacs.org |

| Potential Energy Surface (PES) Mapping | Visualization of reaction pathways, identification of minima and saddle points. | Yes iitm.ac.inresearchgate.netnih.govacs.org |

Research into this compound as a Specialized Solvent

The utility of this compound as a specialized solvent is underpinned by its physicochemical properties, which have been extensively studied and compared against traditional solvents.

Solvatochromic Studies for Characterizing Solvent-Solute Interactions

Solvatochromic studies, particularly those employing Kamlet-Taft (KT) parameters, provide critical insights into a solvent's ability to interact with solutes through hydrogen bonding and dipolar interactions. This compound exhibits a moderate polarity and low basicity, positioning it favorably for specific applications.

The Kamlet-Taft parameters for this compound (MO) are reported as follows:

Polarity (π*) : 0.72 rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.ukrsc.orgrsc.org

Hydrogen-bond acidity (α) : 0.09 rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.ukrsc.org

Hydrogen-bond basicity (β) : 0.16 rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.ukrsc.org

These values indicate that MO possesses a polarity comparable to that of dichloromethane (B109758) (DCM), which has a π* value of 0.82 rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.ukrsc.org. However, MO demonstrates a significantly lower hydrogen-bond accepting ability (β = 0.16) compared to many conventional polar aprotic solvents, aligning it more closely with the characteristics of certain chlorinated solvents whiterose.ac.ukresearchgate.net. This combination of medium-high polarity and low basicity makes MO a potential candidate for replacing hazardous solvents that exhibit similar polarity profiles but pose greater environmental or health risks whiterose.ac.uk. The low hydrogen-bond donating ability (α = 0.09) further characterizes its interaction capabilities.

Table 1: Kamlet-Taft Parameters of this compound (MO) and Selected Solvents

| Solvent | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Polarity/Polarizability) |

| This compound (MO) | 0.09 | 0.16 | 0.72 |

| Dichloromethane (DCM) | 0.00 | 0.15 | 0.82 |

| Chloroform (B151607) | 1.00 | 0.00 | 0.70 |

| Acetone | 0.00 | 0.52 | 0.65 |

Note: Values are approximate and sourced from various literature references. α for DCM and Acetone are commonly cited as 0.00.

Hansen Solubility Parameter Analysis for Rational Solvent Design

Hansen Solubility Parameters (HSPs) provide a quantitative measure of the cohesive energy density of a material, breaking it down into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). These parameters are crucial for predicting the solubility of a substance in a given solvent and for designing solvent systems.

The Hansen Solubility Parameters for this compound have been reported as:

δD (Dispersion) : 16.1–16.3 MPa¹/² nih.govnih.govmaynoothuniversity.iewhiterose.ac.ukwhiterose.ac.uk

δP (Polarity) : 6.7–8.4 MPa¹/² nih.govnih.govmaynoothuniversity.iewhiterose.ac.ukwhiterose.ac.uk

δH (Hydrogen Bonding) : 5.2–6.0 MPa¹/² nih.govnih.govmaynoothuniversity.iewhiterose.ac.ukwhiterose.ac.uk

These values suggest that MO is a medium-polarity solvent with contributions from dispersion and polar forces, and a moderate contribution from hydrogen bonding. When compared to dichloromethane (DCM), which has HSPs of δD = 18.2, δP = 6.3, and δH = 6.1 MPa⁰.⁵ whiterose.ac.uk, MO exhibits a similar polarity (δP) and hydrogen bonding capacity (δH), with a slightly lower dispersion component. The calculated Hansen distance (Ra) between MO and DCM is approximately 4.57 whiterose.ac.uk, indicating a degree of similarity in their solvency power, which is essential for MO to be considered a viable substitute for DCM in certain applications. The HSPs of MO suggest good compatibility with a range of organic compounds, facilitating rational solvent design for specific chemical processes.

Table 2: Hansen Solubility Parameters (HSP) of this compound (MO) and Dichloromethane (DCM)

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra to DCM |

| This compound | 16.1–16.3 | 6.7–8.4 | 5.2–6.0 | ~4.57 |

| Dichloromethane | 18.2 | 6.3 | 6.1 | - |

Note: Values are approximate and sourced from various literature references. DCM HSPs are from whiterose.ac.uk.

Performance Evaluation in Specific Organic Transformations

This compound has demonstrated efficacy as a solvent in several key organic transformations, often yielding results comparable to or better than traditional solvents.

Friedel-Crafts Acylation: In the Friedel-Crafts acylation of anisole (B1667542) to synthesize 1-(4-methoxyacetophenone), MO has shown excellent performance. Reactions conducted in MO achieved yields of approximately 79%, matching the performance of DCM (77%) and significantly outperforming chloroform (30%) rsc.orgresearchgate.net. Furthermore, MO exhibited the highest yield among a variety of tested traditional solvents in this reaction rsc.orgresearchgate.net. The selectivity towards the desired product was consistently high, exceeding 99% in all solvents evaluated rsc.org.

N-alkylations: MO has also proven effective in supporting N-alkylation reactions, such as the Menshutkin reaction, which is crucial for the synthesis of ionic liquids rsc.orgresearchgate.net. The rate constants observed in MO correlated with its π* parameter, indicating predictable behavior in these transformations researchgate.net.

Diels-Alder Reactions: In contrast to its performance in acylation and alkylation, MO was found to be less effective in a specific Diels-Alder reaction involving 2,3-dimethylbuta-1,3-diene and 3-buten-2-one rsc.org. This reduced efficacy is potentially attributable to MO forming a complex with the Lewis acid catalyst (ytterbium(III) chloride), thereby hindering its catalytic activity nih.govrsc.org.

Table 3: Performance of this compound in Friedel-Crafts Acylation

| Reaction | Solvent | Yield (%) | Selectivity (%) | Notes |

| Acylation of anisole to 1-(4-methoxyacetophenone) | This compound (MO) | 79 | >99 | Comparable to DCM, superior to Chloroform; highest yield observed |

| Dichloromethane (DCM) | 77 | >99 | Traditional solvent | |

| Chloroform | 30 | >99 | Traditional solvent |

Comparative Studies with Conventional Solvents for Process Efficiency and Selectivity

This compound is positioned as a sustainable, bio-based alternative to conventional chlorinated solvents, offering potential advantages in terms of environmental impact and safety. Its properties, including Kamlet-Taft and Hansen solubility parameters, suggest viability as a replacement for solvents like DCM rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.uk.

Compared to DCM, MO offers a higher boiling point (112 °C for MO vs. 40 °C for DCM), which translates to a lower vapor pressure, reducing the risk of exposure and environmental release researchgate.net. Furthermore, MO has demonstrated a low peroxide-forming potential and a negative Ames mutagenicity test, distinguishing it favorably from some traditional solvents that carry significant health and environmental hazards rsc.orgnih.govnih.govmaynoothuniversity.iewhiterose.ac.ukyork.ac.uk. While MO may not be a direct "drop-in" replacement for all applications due to subtle differences in solvent properties, its comparable performance in key reactions like Friedel-Crafts acylation, coupled with its greener profile, makes it a compelling candidate for process optimization and the development of more sustainable chemical technologies researchgate.net.

Investigation of this compound as a Fuel Additive Component

Research has also explored the potential of this compound as a component in fuel formulations, particularly in the context of biofuels and oxygenated additives.

Research on Combustion Chemistry and Autoignition Behavior

Theoretical studies have investigated the combustion chemistry of this compound, focusing on its behavior as a keto-ether fuel additive. These studies have employed computational methods to analyze fundamental processes such as homolytic bond cleavages and hydrogen atom abstractions. Such theoretical work is crucial for understanding the reaction pathways and kinetics that govern the combustion and autoignition behavior of fuel components google.comacs.orgscite.airesearchgate.netresearchgate.net.

List of Compounds Mentioned:

this compound (MO)

Dichloromethane (DCM)

Chloroform

Acetone

Anisole

Acetic anhydride (B1165640)

1-(4-methoxyacetophenone)

1,2-dimethylimidazole (B154445)

1-decyl-2,3-dimethylimidazolium bromide

2,3-dimethylbuta-1,3-diene

3-buten-2-one

1-((3,4-dimethylcyclohex-3-enyl)ethanone)

Ytterbium(III) chloride

Dimethyl carbonate (DMC)

Acetoin (B143602) (3-hydroxybutan-2-one)

p-toluenesulfonic acid (PTSA)

Methyl iodide

Dimethyl sulfate (B86663)

Nitromethane

Nitrobenzene

Methyl propionate (B1217596)

Methyl propionyl carbonate

Methyl 4-oxopentanoate (B1231505)

Carbonate of levulinic acid

Methyl 3-oxobutan-2-yl carbonate

Methyl (2,2-dimethyl-1,3-dioxolan-4-yl) methyl carbonate (MMC)

Glycerol

Lactic acid

Formaldehyde

5-methyl-1,3-dioxolan-4-one (B14709095) (LA-H,H)

γ-Valerolactone (GVL)

N-methylimidazole

Methyl decanoate (B1226879) (MD)

N-Hep

2-Butanone (Methyl ethyl ketone, MEK)

4-methoxy-2-butanone

4-methoxy-3-buten-2-one (B155257)

(S)-2-Methoxybutane

1-Methoxybutane

1,2-Dimethoxyethane (DME)

Tetrahydrofuran (THF)

2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF)

2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO)

Cyrene™

3-Methoxy-1-butanol (3-Methoxybutanol)

Thermochemical and Kinetic Studies Relevant to Fuel Applications

Research into this compound has focused on understanding its behavior in combustion processes, particularly as a potential fuel additive. Studies have employed theoretical and experimental methods to elucidate its thermochemical and kinetic characteristics relevant to fuel applications. These investigations are crucial for the development of biofuels and for optimizing combustion systems, especially in light of increasing environmental concerns and the need for alternative energy sources.

Key research efforts have involved thermo-kinetic theoretical studies on the homolytic bond cleavages and H-abstractions of 1-methoxy butan-2-one scilit.comiitm.ac.inresearchgate.netscite.ai. These studies aim to map out the reaction pathways that occur during combustion. Methodologies such as the G3B3 quantum composite method and the M062X/aug-cc-pvdz method have been utilized to perform these theoretical calculations iitm.ac.in. Understanding these fundamental reaction kinetics is essential for developing accurate chemical kinetic models that can predict the combustion behavior of such compounds in various conditions researchgate.netresearchgate.net.

The context for these studies often lies within the broader field of biofuel research, where compounds like this compound are explored as potential additives to improve fuel properties or combustion efficiency iitm.ac.inresearchgate.netresearchgate.net. The research aims to provide detailed information on molecular structure and chemical reactivity, which are critical for understanding ignition phenomena and optimizing combustion processes.

| Research Focus | Methodology | Relevance to Fuel Applications |

| Homolytic Bond Cleavages and H-Abstractions | G3B3 quantum composite method, M062X/aug-cc-pvdz method, Computational kinetic calculations | Understanding reaction mechanisms, predicting ignition delay, modeling combustion processes, and evaluating its role as a fuel additive. |

| Combustion Chemistry of Oxygenates | Theoretical studies, kinetic modeling, comparison with other fuel additives (e.g., methyl butanoate, MEK) | Assessing the impact of oxygenated compounds on combustion performance and emissions, particularly in the context of biofuels. |

| Kinetic Parameters for Gas Phase Reactions | Theoretical studies, experimental techniques (e.g., Single Pulse Shock Tube, Cavity Ring-Down Spectroscopy) | Providing data for atmospheric and combustion process modeling, crucial for designing efficient and cleaner energy systems. |

| Thermo-kinetic Analysis of Keto-Ether Fuel Additives | Theoretical studies on reaction pathways and energy barriers | Characterizing the chemical reactivity of this compound under combustion-relevant conditions. |

Precursor and Building Block in Polymer Chemistry and Functional Material Synthesis

Based on the available research findings, there is no direct evidence or detailed information indicating that this compound is currently utilized as a precursor or building block in the synthesis of polymers or functional materials. The primary focus of research concerning this compound appears to be its thermochemical and kinetic properties relevant to fuel additives.

While related compounds such as 4-methoxy-2-butanone have been described as valuable building blocks in organic synthesis , and 3-methoxybutan-2-one (B3048630) (MO) has been explored as a bio-based solvent with applications in various chemical reactions like Friedel-Crafts acylation and N-alkylations nih.govresearchgate.netrsc.orgwhiterose.ac.uk, these specific roles have not been directly attributed to this compound in the context of polymer or advanced material development within the provided search results. Further research would be required to explore any potential in these areas.

Research Directions and Scholarly Challenges

De Novo Synthetic Approaches to this compound

De novo synthesis aims to construct the target molecule from simpler precursors, focusing on efficiency and selectivity in bond formation.

The formation of the α-methoxy ketone functionality in this compound can be achieved through several distinct synthetic pathways. One prominent approach involves the electrochemical methoxylation of enol acetates using methanol (B129727) as the alkoxy source organic-chemistry.orgacs.org. This method is noted for its mild conditions, scalability, and compatibility with various functional groups, contributing to its alignment with green chemistry principles organic-chemistry.orgacs.org. For cyclic analogues, the reaction of enol ethers with lead tetraacetate in methanol, catalyzed by Lewis acids like BF₃·Et₂O, has been demonstrated to yield α-methoxy cyclic ketones capes.gov.br.

Alternatively, the target compound can be prepared via the oxidation of its corresponding alcohol precursor, 1-methoxybutan-2-ol. Methods such as the Swern oxidation, employing reagents like oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as triethylamine, are effective for this transformation vanderbilt.edu. Furthermore, general methodologies for α-methoxy ketone synthesis include ZrCl₄-mediated rearrangements of hydroxy sulfone adducts derived from ketones, which allows for sulfone-mediated homologation rsc.org.

Table 1: Summary of Synthetic Approaches to α-Methoxy Ketones

| Synthetic Method | Key Reagents/Conditions | Catalysts / Additives | C-C/C-O Bond Formation Focus | Key Advantages / Green Aspects |

| Electrochemical Methoxylation | Enol acetates, Methanol (MeOH) | KI, AcOH, Ag₂CO₃ (electrolytic) | C-O bond formation | Mild conditions, scalable, avoids harsh reagents/metal catalysts, reduces waste organic-chemistry.orgacs.org |

| Oxidation of 1-Methoxybutan-2-ol | Oxalyl chloride, DMSO, Triethylamine | N/A (stoichiometric reagents) | N/A (oxidation of alcohol) | Established method for converting alcohols to ketones vanderbilt.edu |

| ZrCl₄-Mediated Hydroxy Sulfone Rearrangement | Ketones, [(methoxymethyl)sulfonyl]benzene anion | ZrCl₄, HfCl₄ | C-C and C-O bond formation | Sulfone-mediated homologation of ketones rsc.org |

| Lead Tetraacetate/Methanol Reaction | Cyclic enol ethers, Methanol (MeOH) | BF₃·Et₂O | C-O bond formation | Synthesis of α-methoxy cyclic ketones capes.gov.br |

The electrochemical synthesis of α-methoxy ketones typically proceeds via radical-type mechanisms. These mechanisms are often supported by control experiments and electrochemical data such as cyclic voltammetry, which help elucidate the electron transfer processes and radical intermediates involved organic-chemistry.orgacs.org. For methods like the Swern oxidation of 1-methoxybutan-2-ol, the mechanism involves the formation of an activated DMSO species followed by nucleophilic attack and elimination to yield the ketone vanderbilt.edu. While specific detailed mechanistic studies for this compound itself are not extensively detailed in the provided snippets, the general principles for α-methoxy ketone formation provide a framework for understanding its synthesis.

Rational Design of Reaction Pathways for C-C and C-O Bond Formation

Sustainable Synthesis Strategies for this compound

Sustainability in chemical synthesis is increasingly important, focusing on renewable feedstocks and efficient processes.

Acetoin (3-hydroxybutan-2-one), a readily available compound often derived from fermentation processes, serves as a potential bio-based feedstock for the synthesis of methoxylated compounds. For instance, the methylation of acetoin using dimethyl carbonate has been reported as an efficient and sustainable method to produce 1-Methoxybut-3-en-2-ol smolecule.com. While this specific reaction yields an alcohol derivative, it highlights the viability of utilizing acetoin for introducing methoxy (B1213986) groups into hydrocarbon chains, a principle that can be extended to the synthesis of this compound. This approach offers a pathway to reduce reliance on petrochemical feedstocks.

Table 2: Bio-based Feedstock Approaches for Methoxylated Compounds

| Bio-based Feedstock | Target Compound / Derivative | Methylating Agent | Key Reaction / Process | Sustainability Aspect |

| Acetoin | 1-Methoxybut-3-en-2-ol | Dimethyl carbonate | Methylation of acetoin | Improves process mass intensity and atom economy; utilizes a bio-based feedstock smolecule.com |

The pursuit of green chemistry metrics is central to sustainable production. Electrochemical synthesis methods for α-methoxy ketones, by utilizing readily available reagents like methanol and avoiding stoichiometric oxidants or expensive metal catalysts, inherently align with green chemistry principles organic-chemistry.orgacs.org. These electrochemical routes can also circumvent the generation of stoichiometric waste, presenting an environmentally friendly alternative acs.org. Furthermore, the methylation of bio-based feedstocks like acetoin with reagents such as dimethyl carbonate demonstrates improvements in process mass intensity (PMI) and atom economy, contributing to more sustainable chemical manufacturing smolecule.com.

Utilization of Bio-based Feedstocks in Synthetic Protocols (e.g., derivatization from acetoin)

Catalytic Systems for the Synthesis of this compound and its Analogues

Catalysis plays a crucial role in facilitating efficient and selective bond formations in the synthesis of this compound and its analogues.

Acid Catalysis: In the reaction of 3-buten-2-one with methanol, strong acids such as sulfuric acid or hydrochloric acid can be employed as catalysts smolecule.com.

Lewis Acid Catalysis: For the synthesis of α-methoxy cyclic ketones from enol ethers, BF₃·Et₂O acts as a Lewis acid catalyst in conjunction with lead tetraacetate and methanol capes.gov.br.

Zirconium and Hafnium Catalysis: ZrCl₄ and HfCl₄ are utilized as catalysts in the rearrangement of hydroxy sulfones to produce α-methoxy ketones, enabling efficient homologation rsc.org.

Electrochemical Systems: Electrochemical methods often employ electrolyte additives that can play a catalytic or mediating role. For instance, KI is used as an electrolyte, and additives like acetic acid (AcOH) and silver carbonate (Ag₂CO₃) can be part of the optimized conditions organic-chemistry.orgacs.org.

Hypervalent Iodine Catalysis: While not directly for this compound, hypervalent iodine compounds, such as 1-Hydroxy-2-oxa-1-ioda(III)indan-3-one, have been shown to catalyze reactions like the synthesis of ynones, indicating their potential as versatile catalysts in organic transformations chemicalbook.com.

The synthesis of analogues, such as 4-(Azetidin-3-yl)-1-methoxybutan-2-one, also relies on specific synthetic routes and potentially tailored catalytic systems to achieve the desired molecular architecture chemsrc.com.

Development of Homogeneous Catalysts for Targeted Transformations

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure or enriched compounds is crucial for pharmaceuticals and fine chemicals. Significant efforts have been directed towards developing stereoselective methods for α-methoxy ketone derivatives.

Enantioselective catalysis is key to accessing chiral molecules. Rhodium(III)-catalyzed asymmetric transfer hydrogenation (ATH) of α-methoxy β-ketoesters, often coupled with dynamic kinetic resolution (DKR), has emerged as a powerful strategy bohrium.com. Using a rhodium(III) complex with an electron-deficient diamine ligand, these reactions can be performed in water or organic solvents, yielding chiral α-methoxy β-hydroxyesters with high diastereoselectivity and excellent enantioselectivity bohrium.com.

Iridium-catalyzed allylic substitutions with acyclic α-alkoxy ketones also provide access to chiral products with contiguous stereogenic centers osti.gov. This methodology involves the reaction of α-alkoxy ketones with allylic electrophiles, such as allyl methyl carbonates, catalyzed by metallacyclic iridium complexes. These reactions have demonstrated high yields, excellent diastereoselectivity (dr ≥ 7:1), and high enantioselectivity (ee ≥ 90%), with the resulting chiral products being readily convertible to other valuable compounds without loss of stereochemical integrity osti.gov.

Palladium-catalyzed asymmetric arylation of α-keto imines represents another avenue for synthesizing chiral α-amino ketones researchgate.net. While challenging substrates, such as those with methoxy groups, may require adjusted conditions, this approach has shown potential for achieving good enantioselectivities in the synthesis of these important motifs researchgate.net.

Table 3: Enantioselective Synthesis of Chiral α-Methoxy Ketone Analogs

| Method / Catalyst System | Substrate Class | Product Class | Yield | Enantioselectivity (ee%) | Diastereoselectivity (dr) | Reference |

| Rh(III)-catalyzed ATH/DKR | α-Methoxy β-ketoesters | Chiral α-methoxy β-hydroxyesters | High | Excellent (>98%) | High | bohrium.com |

| Ir-catalyzed Allylic Substitution | Acyclic α-alkoxy ketones, Allyl methyl carbonates | Products with contiguous stereocenters | High (≥84%) | High (≥90%) | High (≥7:1) | osti.gov |

| Pd-catalyzed Asymmetric Arylation | α-Keto imines, Arylboronic acids | Chiral α-amino ketones | Moderate | Good | N/A (focus on ee) | researchgate.net |

Diastereoselective synthesis controls the relative stereochemistry between newly formed stereocenters. Several methods have been developed that are applicable to the synthesis of complex α-methoxy ketone derivatives.

The aldol–Tishchenko reaction of α-oxy ketones offers a pathway to 1,2,3-triol fragments with total diastereoselectivity and excellent stereocontrol in the formation of quaternary stereocenters thieme-connect.com. This reaction involves the deprotonation of α-oxy ketones followed by reaction with paraformaldehyde.

Furthermore, solvent-controlled diastereoselective reactions have been explored. For instance, a [3 + 2] cyclization reaction involving α,β-disubstituted (alkenyl)(methoxy)carbene complexes and methyl ketone lithium enolates can lead to five-membered carbocyclic compounds, where the choice of solvent significantly influences the diastereoselectivity acs.orgnih.gov. Similarly, formal [5 + 2] carbocyclization reactions of α,β,γ,δ-diunsaturated (methoxy)carbene complexes with methyl ketone lithium enolates have been reported to yield cycloheptadienol derivatives in a diastereoselective manner nih.gov. The iridium-catalyzed allylic substitutions mentioned previously also demonstrate high diastereoselectivity, making them valuable for constructing molecules with multiple stereocenters osti.gov.

Advanced Spectroscopic and Analytical Methodologies for 1 Methoxybutan 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms and their electronic environments. For 1-methoxybutan-2-one, both ¹H NMR and ¹³C NMR are crucial for confirming its structure, which features a ketone carbonyl group, an ether linkage, and an aliphatic chain.

Based on the structure of this compound (CH₃-CH₂-CO-CH₂-O-CH₃), the following spectral assignments can be anticipated:

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display distinct signals corresponding to the different types of protons.

The methyl protons of the methoxy (B1213986) group (-O-CH₃) are expected to appear as a singlet due to the absence of adjacent protons, typically resonating in the range of δ 3.3–3.4 ppm uni.lu.

The methylene (B1212753) protons adjacent to the ether oxygen and the carbonyl group (-CO-CH₂-O-) are likely to resonate as a triplet or multiplet in the range of δ 3.5–3.7 ppm , influenced by coupling to both the adjacent methylene and the methoxy methyl protons.

The methylene protons adjacent to the carbonyl group (-CO-CH₂-) are expected to appear as a quartet, coupled to the adjacent methyl group, in the range of δ 2.4–2.5 ppm .

The terminal methyl group protons (-CH₂-CH₃) are expected to resonate as a triplet, characteristic of a methyl group adjacent to a methylene group, in the range of δ 1.0–1.1 ppm .

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon backbone and functional groups.

The carbonyl carbon (C=O) is highly deshielded and typically resonates at the low-field end of the spectrum, expected around δ 205–210 ppm docbrown.infolibretexts.org.

The carbon atom directly attached to the ether oxygen (-CH₂-O-CH₃) is expected to resonate in the range of δ 70–75 ppm .

The methyl carbon of the methoxy group (-O-CH₃) is anticipated to appear in the range of δ 58–60 ppm researchgate.net.

The methylene carbon adjacent to the carbonyl (-CO-CH₂-) is expected to resonate around δ 45–50 ppm .

The terminal methyl carbon (-CH₂-CH₃) is expected to appear in the upfield region, around δ 10–15 ppm .

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Proton/Carbon Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| -O-CH₃ | 3.3–3.4 | s | 58–60 |

| -CO-CH₂-O-CH₃ | 3.5–3.7 | t (approx.) | 70–75 |

| CH₃-CH₂-CO- | 2.4–2.5 | q | 45–50 |

| CH₃-CH₂-CO- | 1.0–1.1 | t | 10–15 |

| -CO- | - | - | 205–210 |

Two-dimensional NMR techniques are indispensable for unequivocally assigning spectral signals and confirming the connectivity within a molecule.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton coupling relationships, allowing the identification of adjacent protons. For this compound, a COSY spectrum would show correlations between the CH₃ and CH₂ of the ethyl group, and potentially between the CH₂ next to the carbonyl and the methylene adjacent to the ether oxygen.

HMQC/HSQC (Heteronuclear Multiple Quantum Correlation/Single Quantum Correlation): These techniques correlate directly bonded protons and carbons. An HMQC spectrum would confirm which ¹H signal corresponds to which ¹³C signal, for instance, correlating the methoxy protons to the methoxy carbon.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignment and Interpretation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural confirmation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with electrons, typically leading to the formation of a molecular ion (M⁺) and various fragment ions. For this compound (MW 102.13), the molecular ion would be observed at m/z 102 . Characteristic fragmentation pathways might involve cleavage adjacent to the carbonyl group or the ether linkage. For example, fragments corresponding to the loss of methoxy radical (CH₃O•, 45 amu) or methyl radical (CH₃•, 15 amu) could be observed. A study on the isomer 3-methoxybutan-2-one (B3048630) reported fragments at m/z 102 (M⁺), 59, and 43 whiterose.ac.ukrsc.org.

Electrospray Ionization (ESI): ESI is a softer ionization technique often used for polar and thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound, ESI-MS would likely show a protonated molecular ion at m/z 103 or an adduct at m/z 125 ([M+Na]⁺) uni.lu.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Method | Expected Ion Type | Expected m/z | Notes | Source(s) (General/Related) |

| EI | M⁺ | 102 | Molecular ion | whiterose.ac.ukrsc.org (for isomer) |

| EI | Fragment | 59 | Possible CH₃-CH₂-CO⁺ or CH₃-O-CH₂⁺ fragment | whiterose.ac.ukrsc.org (for isomer) |

| EI | Fragment | 43 | Common fragment (e.g., acetyl group) | whiterose.ac.ukrsc.org (for isomer) |

| ESI | [M+H]⁺ | 103 | Protonated molecule | uni.lu |

| ESI | [M+Na]⁺ | 125 | Sodium adduct | uni.lu |

Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to generate product ions. This technique is invaluable for obtaining detailed structural information and confirming proposed fragmentation pathways, which can help differentiate between isomers or identify specific functional groups by analyzing their characteristic fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Molecular Mass Determination

Chromatographic Separations and Detection Techniques

Chromatographic methods are essential for separating, identifying, and quantifying compounds, as well as assessing their purity.

Gas Chromatography (GC): GC is widely used for analyzing volatile and semi-volatile organic compounds. For this compound, GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) is employed for purity assessment and identification whiterose.ac.ukrsc.orgresearchgate.net. Typical GC analyses involve capillary columns (e.g., DB5HT, ZB5HT) and specific temperature programming for optimal separation whiterose.ac.ukrsc.orgresearchgate.net. GC-MS provides both retention time data and mass spectral information for compound identification.

High-Performance Liquid Chromatography (HPLC): While less commonly detailed for this specific compound in the provided results, HPLC is a versatile technique for analyzing compounds that may not be sufficiently volatile for GC, or for stability studies where degradation products are monitored using LC-MS .

Computational Chemistry and Theoretical Modeling of 1 Methoxybutan 2 One Systems

Quantum Chemical Calculation Frameworks Applied to 1-Methoxybutan-2-one

Research has employed advanced quantum chemical methods to elucidate the fundamental properties of this compound. These studies aim to accurately model its electronic structure, stability, energetics, and reactivity, providing a theoretical basis for experimental observations and predictions.

Ab Initio Methods for Electronic Structure, Stability, and Energetics

Ab initio methods, known for their high accuracy in describing molecular systems from first principles, have been utilized to investigate the electronic structure, stability, and energetics of this compound. Specifically, the G3B3 composite method has been applied in thermo-kinetic studies. This method is recognized for its ability to provide reliable thermochemical data, including bond dissociation energies and enthalpies of formation, which are essential for understanding the compound's stability and decomposition pathways nih.govacs.org. Such calculations allow for a detailed examination of the energy landscape and the intrinsic stability of the molecule and its potential fragments.

Density Functional Theory (DFT) for Molecular and Reaction Properties

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a powerful tool for studying molecular and reaction properties. For this compound, the M062X/aug-cc-pvdz method has been employed in comprehensive thermo-kinetic studies. This particular DFT functional, coupled with the specified basis set, is well-suited for investigating reaction kinetics, including homolytic bond cleavages and hydrogen abstraction reactions. The application of these methods allows for the calculation of reaction rate constants and the exploration of detailed reaction mechanisms, contributing significantly to the understanding of this compound's chemical reactivity, particularly in combustion-related scenarios nih.govacs.org.

Molecular Dynamics and Monte Carlo Simulations

While theoretical studies have extensively explored the quantum chemical aspects of this compound, specific research detailing the application of Molecular Dynamics (MD) or Monte Carlo (MC) simulations for conformational analysis or modeling solvent interactions for this particular compound was not identified in the reviewed literature. These simulation techniques are typically used to study dynamic processes, conformational flexibility, and the effects of solvation, which would provide further insights into the behavior of this compound in condensed phases or complex molecular environments.

Conformational Analysis and Exploration of Potential Energy Surfaces

Studies focusing on the conformational landscape and potential energy surfaces of this compound using MD or MC simulations were not found. Such analyses would typically involve mapping out the various stable and unstable conformations of the molecule and the energy barriers between them, which is crucial for understanding its physical properties and reactivity.

Modeling Solvent Interactions and Solvation Effects

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish correlations between a molecule's structure and its properties, enabling predictive capabilities. While QSPR principles are broadly applied in chemical research, specific QSPR models developed for predicting the chemical behavior of this compound were not identified in the scope of this review. Related studies have explored QSPR for similar oxygenated compounds, suggesting potential avenues for future research into predicting properties such as reactivity, physical constants, or environmental fate for this compound.

Derivatization and Structural Modification of 1 Methoxybutan 2 One for Functional Diversification

Synthesis of Analogues with Modified Alkyl Chains or Ether Moieties

Research into modifying the fundamental structure of 1-Methoxybutan-2-one has explored variations in both the alkyl chain and the ether component. Analogues with extended or branched alkyl chains can be synthesized, offering different steric and electronic properties. Similarly, the methoxy (B1213986) group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to generate a series of 1-alkoxybutan-2-one derivatives. These modifications are typically achieved through established ether synthesis or cleavage/re-etherification protocols. For instance, the synthesis of 1-alkoxybutan-2-one derivatives has been reported using trimethylsilyl (B98337) enol ethers reacting with acetals or orthoformates in the presence of Lewis acids like TiCl₄ oup.com. These reactions provide access to a range of beta-alkoxy ketones, demonstrating the flexibility in altering the ether moiety.

Introduction of Additional Functional Groups for Targeted Synthetic Pathways

This compound readily undergoes functionalization at various positions, allowing for the introduction of new chemical groups to facilitate targeted synthetic pathways. The alpha-carbons adjacent to the carbonyl group are particularly reactive towards electrophilic substitution, such as alkylation and halogenation. For example, alpha-functionalized beta-alkoxy ketones can be synthesized using acyl anion synthons acs.org. The carbonyl group itself can be subjected to standard reactions like reduction to form alcohols, or condensation reactions to form imines and enamines. Wittig reactions can be employed to introduce alkene functionalities. Furthermore, Mannich-type reactions, catalyzed by reagents like ZrOCl₂·8H₂O under solvent-free conditions, can introduce beta-amino ketone functionalities with good stereoselectivity researchgate.net. These transformations allow for the creation of more complex molecules with tailored properties.

Chirality-Driven Synthesis of Enantiopure Derivatives and Stereochemical Control

While this compound itself is achiral, its derivatives can be synthesized in enantiopure forms, crucial for applications in pharmaceuticals and asymmetric synthesis. Strategies for introducing chirality often involve asymmetric catalysis or the use of chiral auxiliaries. For instance, asymmetric reductive amination of related beta-keto esters using ruthenium catalysts has yielded amines with high enantiomeric excess (ee) . Similarly, stereoselective reductions of diketones or enones, often employing chiral transition metal catalysts, can lead to chiral beta-alkoxy alcohols or ketones acs.orgbohrium.com. The development of methods for enantioselective alkylation of enolates derived from beta-alkoxy ketones is also an active area of research, aiming to control the stereochemistry at the alpha-carbon csic.es. The synthesis of chiral beta-methoxy ketones and related vicinal alkoxy-keto compounds often relies on carefully controlled reaction conditions and specific chiral catalysts to achieve high stereoselectivity acs.orgbohrium.com.

Exploration of Ring-Containing Derivatives and Heterocyclic Analogues (e.g., azetidine-substituted derivatives)

The functional groups present in this compound can be exploited to construct cyclic and heterocyclic structures. Intramolecular cyclization reactions, often after appropriate functionalization, can lead to the formation of carbocyclic or heterocyclic rings. For example, research into beta-keto esters and related compounds has shown their utility in the synthesis of pyrrolidine (B122466) derivatives through cyclization reactions researchgate.netresearchgate.netbeilstein-journals.orgorganic-chemistry.org. While direct examples involving this compound are less common in the surveyed literature, similar beta-alkoxy ketone structures can serve as precursors for heterocyclic synthesis. For instance, alpha-functionalized ketones can be used in the synthesis of azetidines, which are four-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry acs.orgorganic-chemistry.orgresearchgate.net. The introduction of azetidine (B1206935) rings or other heterocyclic systems often involves multi-step sequences that leverage the reactivity of the carbonyl and alpha-carbon positions.

Exploration of Biological Activity and Bio Inspired Applications Academic Research Focus

Investigation of 1-Methoxybutan-2-one as a Lead Compound for Synthetic Analogs in Chemical Biology

The structural characteristics of this compound, particularly its ether and ketone functionalities, position it as a potential starting point for the development of synthetic analogs with tailored biological activities. Research in chemical biology often involves modifying known structures to understand molecular recognition and to develop novel therapeutic agents or molecular probes.

Structural Modification for Academic Studies of Molecular Recognition and Interactions

While specific studies on the structural modification of this compound for molecular recognition are not detailed, the general principle applies. The presence of a methoxy (B1213986) group and a ketone in a four-carbon chain offers sites for chemical modification. For instance, altering the position or nature of the ether linkage, or modifying the ketone to an alcohol or amine, could yield analogs with different binding affinities to biological targets. Such modifications are crucial for academic studies aimed at understanding how subtle structural changes influence molecular interactions, receptor binding, or enzyme inhibition. The chiral nature of related compounds, such as (2S,3S)-3-Methoxybutan-2-amine, highlights the importance of stereochemistry in biological interactions .

In vitro Biochemical Mechanism Investigations for Fundamental Understanding

The exploration of this compound's in vitro biochemical mechanisms would involve assays designed to probe its interactions with specific enzymes, receptors, or cellular pathways. Although direct studies on this compound are not extensively documented, the compound 3-Methoxybutan-2-one (B3048630) (MO) has been evaluated for its solvent properties and exhibits low toxicity in repeated-dose studies, suggesting potential biocompatibility for certain applications . Furthermore, studies on related compounds, like N³-phenylpyrazinones as Corticotropin-Releasing Factor-1 (CRF₁) receptor antagonists, have identified O-demethylation of methoxy groups as a metabolic pathway, indicating that methoxy moieties can be involved in biochemical transformations in vitro acs.org. Understanding these transformations is key to elucidating a compound's mechanism of action.

Identification of Structural Motifs in Natural Products with Relevance to this compound

Structural motifs similar to those found in this compound appear in various natural products. For example, Elaiomycin, a natural compound isolated from Streptomyces gelaticus, features a [(2S,3S)-3-hydroxy-1-methoxybutan-2-yl]-imino moiety, demonstrating the presence of a methoxybutane-like structure in biologically active natural products semanticscholar.orgmdpi.com. These natural products, which exhibit activities such as inhibition of Mycobacterium tuberculosis semanticscholar.org, underscore the biological relevance of such structural frameworks. The study of these natural products can provide insights into the potential biological roles and interactions of compounds like this compound.

Bio-inspired Chemical Transformations and Biomimetic Studies Utilizing this compound as a Scaffold

This compound can serve as a scaffold for bio-inspired chemical transformations, drawing parallels with natural processes. The synthesis of 3-Methoxybutan-2-one (MO) from acetoin (B143602) and dimethyl carbonate is presented as a sustainable, one-step, solvent-free process, aligning with green chemistry principles york.ac.ukwhiterose.ac.uk. This synthesis itself can be viewed as a biomimetic approach, converting a precursor (acetoin) into a functionalized molecule. Furthermore, the compound's solvent properties have been evaluated, showing promise as a bio-based alternative to chlorinated solvents, with successful use in reactions like Friedel-Crafts acylation and N-alkylations york.ac.ukwhiterose.ac.uk. This demonstrates its utility as a reaction medium, inspired by the need for greener chemical processes.

Q & A

Q. What are the optimal synthetic routes for 1-Methoxybutan-2-one in laboratory settings?

The synthesis of this compound typically involves the oxidation of secondary alcohols (e.g., 3-methoxy-2-butanol) using reagents like potassium permanganate (KMnO₄) under acidic conditions. Post-reaction purification is achieved via fractional distillation or column chromatography to isolate the ketone product. For structural analogs, Friedel-Crafts acylation has been employed to introduce ketone moieties in methoxy-substituted aromatic systems, though reaction conditions (temperature, catalyst loading) must be optimized to minimize side reactions .

Q. How can spectroscopic techniques characterize this compound?

- NMR Spectroscopy : ¹H NMR identifies the methoxy group (singlet at δ ~3.3 ppm) and methyl/ethyl groups adjacent to the ketone. ¹³C NMR confirms the carbonyl carbon (δ ~210 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 102 for C₅H₁₀O₂) validate molecular weight, while fragmentation patterns elucidate structural features.

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the ketone functionality. These methods are standard for structurally related methoxy-ketones .

Q. What are the key physical properties of this compound, and how are they determined?

Critical properties include boiling point (~125–130°C), solubility in polar aprotic solvents (e.g., acetone, DCM), and logP (partition coefficient). Experimental determination involves:

- Differential Scanning Calorimetry (DSC) for melting/boiling points.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is typical in research-grade samples).

- Gas Chromatography (GC) paired with MS for volatility and stability profiling .

Advanced Research Questions

Q. How do substituent variations influence the reactivity of this compound in nucleophilic addition reactions?

Substituents on the methoxy or alkyl chain alter electronic and steric effects. For example:

- Electron-donating groups (e.g., methyl) increase electron density at the carbonyl carbon, enhancing nucleophilic attack.

- Bulky substituents hinder access to the ketone, reducing reaction rates. Comparative studies using derivatives (e.g., ethoxy analogs) reveal reactivity trends via kinetic analysis and isotopic labeling (e.g., ¹⁸O tracing) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular Docking : Simulates binding affinities with enzymes (e.g., cytochrome P450) or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Quantitative Structure-Activity Relationship (QSAR) Models : Correlate structural features (e.g., methoxy position, chain length) with observed bioactivity (e.g., antimicrobial potency) using regression analysis .

Q. How should researchers resolve contradictions in reported reactivity or bioactivity data?

Contradictions may arise from differences in experimental conditions (e.g., solvent polarity, temperature). A systematic approach includes:

- Controlled Replication : Reproduce studies under standardized conditions.

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., catalyst type, pH).

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR resolution, GC-MS sensitivity) .

Q. What methodologies elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Synthetic Modifications : Introduce halogens, alkyl chains, or aromatic groups to the core structure.

- Biological Assays : Test derivatives for cytotoxicity, enzyme inhibition, or receptor binding.

- Comparative Analysis : Benchmark against analogs (e.g., 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one) to identify pharmacophoric features .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.